molecular formula C2H6O2S B046144 Methylsulfonylmethane CAS No. 67-71-0

Methylsulfonylmethane

Cat. No. B046144
CAS RN: 67-71-0
M. Wt: 94.14 g/mol
InChI Key: HHVIBTZHLRERCL-UHFFFAOYSA-N
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Description

Dimethyl sulfone, also known as methyl sulfone or sulfonylbismethane, is an organosulfur compound with the molecular formula ( \text{C}_2\text{H}_6\text{O}_2\text{S} ). It is a colorless crystalline solid that is highly soluble in water and has a high melting point of 109°C. Dimethyl sulfone is naturally found in some plants and is present in small amounts in many foods and beverages. It is also marketed as a dietary supplement due to its purported health benefits .

Scientific Research Applications

Dimethyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of dimethyl sulfone is not fully understood. it is known to exhibit antioxidant activity, which helps in reducing oxidative stress in biological systems. It is also believed to modulate inflammatory pathways, thereby reducing inflammation and associated pain . Dimethyl sulfone is absorbed into the bloodstream and can cross the blood-brain barrier, suggesting its potential effects on the central nervous system .

Future Directions

MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . Initial evidence is available regarding the dose of MSM needed to provide benefit, although additional work is underway to determine the precise dose and time course of treatment needed to provide optimal benefits .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfone plays vital roles in biological and environmental processes . It is characterized by its molecular structure, which includes two methyl groups (CH3) attached to a central sulfur atom (S), bonded to two oxygen atoms (O) via double bonds . This molecular arrangement contributes to its stability and solubility properties .

Cellular Effects

Dimethyl sulfone has been found to have a dose-dependent inhibition of cell growth as determined by [3H]thymidine incorporation and by counting the number of cells with time of exposure in culture . It has also been found to decrease degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner .

Molecular Mechanism

It is known that it is involved in the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO) .

Temporal Effects in Laboratory Settings

Dimethyl sulfone shows stability but decomposes at high temperatures to sulfur dioxide and methane . While explored for cryoprotection like DMSO, its inefficacy is linked to precipitation at subzero temperatures, leading to reduced cell viability .

Dosage Effects in Animal Models

In animal models, intake of Dimethyl sulfone for 13 weeks decreased degeneration of the cartilage at the joint surface in the knee joints in STR/Ort mice in a dose-dependent manner . Intake of large amounts of Dimethyl sulfone induced atrophy of several organs .

Metabolic Pathways

Dimethyl sulfone is involved in a metabolic pathway that integrates the microbial catabolism of methionine with mammalian metabolism of methanethiol (MT), dimethyl sulfide (DMS), and dimethyl sulfoxide (DMSO), which together provide evidence that supports the microbial origin of Dimethyl sulfone (DMSO2) in the human metabolome .

Transport and Distribution

It is known that Dimethyl sulfone is a water-soluble compound , which suggests that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water-soluble nature , it is likely that it can diffuse freely across cellular membranes and therefore could be found in various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfone can be synthesized through the oxidation of dimethyl sulfoxide. One common method involves using a mixture of nitric acid and sodium hypochlorite as oxidizing agents. The reaction is carried out under controlled conditions to ensure efficient conversion of dimethyl sulfoxide to dimethyl sulfone .

Industrial Production Methods: In industrial settings, dimethyl sulfone is produced by oxidizing dimethyl sulfide to dimethyl sulfoxide, followed by further oxidation to dimethyl sulfone. The process involves maintaining a reaction temperature above 65°C and using water as a solvent. The resulting product is then purified through crystallization and vacuum drying to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Dimethyl sulfone can be further oxidized to produce sulfur dioxide and methane.

    Reduction: Reduction of dimethyl sulfone can yield dimethyl sulfide, often using reducing agents like lithium aluminum hydride.

    Substitution: Dimethyl sulfone can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfur dioxide and methane.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted sulfone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Dimethyl sulfone is often compared with dimethyl sulfoxide due to their structural similarities. Both compounds are used as solvents and have high boiling points and dipole moments, making them effective in dissolving a wide range of solutes . dimethyl sulfone is more stable at high temperatures compared to dimethyl sulfoxide, which decomposes more readily. Other similar compounds include dimethyl sulfide and acetone, but these have lower boiling points and are less polar than dimethyl sulfone .

List of Similar Compounds:

  • Dimethyl sulfoxide
  • Dimethyl sulfide
  • Acetone
  • Carbon disulfide

Dimethyl sulfone’s unique combination of stability, solubility, and biological activity makes it a valuable compound in various fields of research and industry.

properties

IUPAC Name

methylsulfonylmethane
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InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3
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InChI Key

HHVIBTZHLRERCL-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)C
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Molecular Formula

C2H6O2S
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DSSTOX Substance ID

DTXSID4043937
Record name Dimethyl sulfone
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Molecular Weight

94.14 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS], Solid
Record name Methane, 1,1'-sulfonylbis-
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Boiling Point

237.00 to 239.00 °C. @ 760.00 mm Hg
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Vapor Pressure

5.15 [mmHg]
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CAS RN

67-71-0
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Melting Point

109 °C
Record name Dimethyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylsulfonylmethane
Reactant of Route 2
Methylsulfonylmethane
Reactant of Route 3
Methylsulfonylmethane
Reactant of Route 4
Methylsulfonylmethane
Reactant of Route 5
Methylsulfonylmethane
Reactant of Route 6
Methylsulfonylmethane

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